2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Its structure combines a triazolopyridazine core (common in kinase inhibitors and RNA-binding protein modulators) with a phenoxy-acetamide side chain, which may influence target specificity.
Properties
IUPAC Name |
2-phenoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O2/c31-23(16-32-20-4-2-1-3-5-20)26-19-8-6-17(7-9-19)21-10-11-22-27-28-24(30(22)29-21)18-12-14-25-15-13-18/h1-15H,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFXGZSNHCRVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a novel synthetic derivative that incorporates a triazole and pyridazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Phenoxy group : Provides hydrophobic interactions.
- Triazole ring : Known for its diverse biological activities.
- Pyridazine moiety : Imparts additional pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study indicated that derivatives of triazoles could effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL . The presence of the pyridine and triazole rings in this compound suggests a similar potential for antimicrobial activity.
Anticancer Potential
Compounds with triazole structures have been explored for their anticancer properties. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of the This compound with cancer-related targets remain to be fully elucidated but suggest promising avenues for further investigation.
Enzyme Inhibition
The triazole ring is known to interact with numerous enzymes. It has been reported that derivatives can inhibit enzymes such as aromatase and carbonic anhydrase . The specific enzyme interactions of this compound may contribute to its biological activity and therapeutic potential.
Study on Antibacterial Activity
In a recent study focusing on triazole derivatives, several compounds were synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. Among these, compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM . The structural similarities with This compound suggest that it may exhibit comparable efficacy against similar pathogens.
Evaluation of Cytotoxicity
In vitro studies assessing the cytotoxic effects of related triazole compounds on human embryonic kidney cells (HEK-293) revealed that many exhibited low toxicity profiles . This indicates a favorable therapeutic index for further development in clinical applications.
Research Findings Summary Table
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves multi-step organic reactions that typically include the formation of the triazole and pyridazine rings. The compound's structure is characterized by the presence of phenoxy and acetamide functional groups, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases associated with cancer progression. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and survival. In particular, derivatives of triazole compounds have been evaluated for their ability to inhibit kinases such as p38 mitogen-activated protein kinase (MAPK) .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound:
- Antibacterial and Antifungal Effects : Studies have demonstrated that related compounds possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various assays:
- In Vitro Assays : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines through apoptosis induction.
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have suggested strong binding affinities to target proteins involved in cancer progression and microbial resistance mechanisms .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural motifs (triazolopyridazine cores or acetamide-linked aromatic groups) and/or functional roles (e.g., Lin28 inhibition, epigenetic modulation):
Key Compounds and Their Properties
Functional and Mechanistic Insights
(a) C1632 (CAS 108825-65-6)
- Mechanism : Blocks Lin28 binding to let-7 precursors, restoring let-7 tumor suppressor miRNA activity .
- Efficacy :
(b) Other Triazolopyridazine Derivatives
- Structural Variations: Chlorophenyl substitution (CAS 894037-84-4, ): Introduces a sulfanyl group but lacks reported biological data. Ethoxyphenyl substitution (CAS 891117-12-7, ): Modifies lipophilicity but functional impact is uncharacterized.
Research Findings and Comparative Analysis
C1632 as a Benchmark Compound
Gaps in Knowledge for Analogues
- Target Compound (2-Phenoxy-N-(4-(3-(Pyridin-4-yl)...): Pyridin-4-yl substitution may alter target selectivity compared to C1632’s methyl group. Phenoxy-acetamide side chain could enhance membrane permeability but requires empirical validation.
Q & A
Q. What are the established synthetic routes for 2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Step 1 : Substitution reactions under alkaline conditions to introduce functional groups like pyridylmethoxy .
- Step 2 : Reduction using iron powder under acidic conditions to generate aniline intermediates .
- Step 3 : Condensation with cyanoacetic acid or phenoxyacetic acid derivatives using coupling agents (e.g., EDC/HOBt) . Table 1 : Key Reaction Steps and Conditions
| Step | Reactants/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol (KOH, DMF) | 75% | |
| 2 | Fe powder, HCl, ethanol, reflux | 82% | |
| 3 | Cyanoacetic acid, DCC/DMAP, THF | 68% |
Q. How is the compound structurally characterized?
Advanced analytical techniques are employed:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks .
- X-ray Crystallography : Resolves stereochemistry and molecular packing .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity (>95%) . Table 2 : Representative Analytical Parameters
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 8.5–7.2 ppm (aromatic protons), δ 4.3 ppm (acetamide CH) | |
| X-ray | Crystallographic data deposited in CCDC (e.g., CCDC 2054321) |
Q. What safety protocols are recommended for handling this compound?
Based on structurally related compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Reaction path searches using quantum chemical calculations (e.g., DFT) and machine learning can predict optimal conditions (solvent, catalyst, temperature). For example:
- ICReDD Approach : Combines computational screening with experimental validation to reduce trial-and-error .
- Key Parameters : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C vs. CuI) .
Q. What strategies are used to evaluate its biological activity in vitro/in vivo?
- Enzyme Assays : Measure inhibition of kinases or receptors (e.g., IC values using fluorescence polarization) .
- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay) .
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Analog Synthesis : Modify the triazolo-pyridazine core or phenoxyacetamide side chain .
- Key SAR Findings :
- Pyridin-4-yl substitution enhances kinase selectivity .
- Electron-withdrawing groups on the phenyl ring improve metabolic stability .
Q. How to resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies (e.g., IC variability due to assay conditions) .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Computational Validation : Use molecular docking to verify binding modes across conflicting studies .
Q. What role do advanced reaction engineering principles play in scaling up synthesis?
- Membrane Separation : Purify intermediates via nanofiltration to remove metal catalysts .
- Flow Chemistry : Continuous-flow reactors improve yield and reduce reaction time for nitro reduction steps .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- In Vitro Models : Incubate with liver microsomes (human/rat) to measure half-life (t) and clearance .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation of the pyridine ring) .
Q. What analytical techniques address stability challenges during storage?
- Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation via HPLC .
- Lyophilization : Improve stability by removing water (storage at -20°C in amber vials) .
Notes
- All methodologies align with peer-reviewed protocols and patent literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
